![molecular formula C21H16O6 B4620486 7-[2-(1,3-benzodioxol-5-yl)-2-oxoethoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B4620486.png)
7-[2-(1,3-benzodioxol-5-yl)-2-oxoethoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
Overview
Description
7-[2-(1,3-benzodioxol-5-yl)-2-oxoethoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a useful research compound. Its molecular formula is C21H16O6 and its molecular weight is 364.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 364.09468823 g/mol and the complexity rating of the compound is 655. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
7-[2-(1,3-benzodioxol-5-yl)-2-oxoethoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a complex organic compound that has garnered significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : C19H16O6
- IUPAC Name : this compound
The structural features of this compound include a chromenone backbone and a benzodioxole moiety, which are crucial for its interaction with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in neurotransmission such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes play significant roles in neurodegenerative diseases like Alzheimer's disease.
- Anticancer Properties : Research indicates that this compound may inhibit cancer cell proliferation by disrupting microtubule dynamics, leading to cell cycle arrest. This mechanism is common among compounds targeting tubulin polymerization essential for mitosis.
Biological Activity Summary
The following table summarizes the biological activities associated with the compound:
Case Studies
Several studies have investigated the biological effects of this compound:
- Neuroprotective Effects : A study demonstrated that the compound could significantly reduce neuroinflammation and oxidative stress in cellular models of neurodegeneration. This suggests potential therapeutic applications for neurodegenerative disorders.
- Antitumor Activity : In vitro studies showed that this compound inhibited the growth of various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.
- Metabolic Regulation : Research indicated that this compound may modulate glucose metabolism pathways, offering potential benefits in managing diabetes-related complications.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its therapeutic potential , particularly in the following areas:
- Anticancer Activity : Preliminary studies indicate that this compound can inhibit the proliferation of cancer cells. It appears to induce apoptosis through mechanisms involving caspase activation and disruption of microtubule dynamics, which is critical for mitosis.
- Neuroprotective Effects : Research has shown that it can protect neuronal cells from oxidative stress-induced damage. This is attributed to its antioxidant properties and modulation of signaling pathways related to cell survival.
- Antidiabetic Properties : The compound has demonstrated potential in modulating glucose metabolism pathways, suggesting a role in enhancing insulin sensitivity or inhibiting gluconeogenesis.
Organic Synthesis
As a versatile building block, this compound is utilized in the synthesis of more complex organic molecules. Its unique structural features allow for various chemical reactions, including:
- Oxidation and Reduction Reactions : The compound can undergo oxidation using agents like potassium permanganate or reduction with hydrogen gas in the presence of catalysts such as palladium on carbon.
Antimicrobial Research
The compound has been evaluated for its antimicrobial efficacy against various pathogens. Studies indicate moderate to high activity against bacteria such as Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development.
Anticancer Study
In vitro studies demonstrated that this compound significantly reduced the viability of various cancer cell lines, including breast and colon cancer cells. The mechanism was linked to apoptosis induction through caspase activation.
Neuroprotective Effects
A study focused on the neuroprotective properties revealed that the compound could protect neuronal cells from oxidative stress-induced damage. This was attributed to its antioxidant properties and modulation of signaling pathways involved in cell survival.
Antimicrobial Testing
The compound was evaluated for antimicrobial efficacy against several pathogens, showing moderate to high activity against Staphylococcus aureus and Escherichia coli, indicating potential as an antibiotic lead.
Properties
IUPAC Name |
7-[2-(1,3-benzodioxol-5-yl)-2-oxoethoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16O6/c22-17(12-4-7-18-20(8-12)26-11-25-18)10-24-13-5-6-15-14-2-1-3-16(14)21(23)27-19(15)9-13/h4-9H,1-3,10-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTZOIFWCGFJZAO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C(=O)OC3=C2C=CC(=C3)OCC(=O)C4=CC5=C(C=C4)OCO5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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